molecular formula C12H9N5 B13958054 3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine

3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine

Cat. No.: B13958054
M. Wt: 223.23 g/mol
InChI Key: LNDBRESKCQCWNA-UHFFFAOYSA-N
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Description

3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine is a heterocyclic compound that features both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine typically involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction between the azide and alkyne precursors in the presence of a copper(I) catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction under controlled conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the triazole or pyridine rings.

Scientific Research Applications

3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.

    Materials Science: It is used in the design of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of 3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine involves its interaction with specific molecular targets and pathways:

    Biological Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • 4,6-Bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine

Uniqueness

3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

3-(1-pyridin-3-yltriazol-4-yl)pyridine

InChI

InChI=1S/C12H9N5/c1-3-10(7-13-5-1)12-9-17(16-15-12)11-4-2-6-14-8-11/h1-9H

InChI Key

LNDBRESKCQCWNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN(N=N2)C3=CN=CC=C3

Origin of Product

United States

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